molecular formula C17H22FN3O2 B4755821 1-(4-fluorophenyl)-4-[oxo(1-piperidinyl)acetyl]piperazine

1-(4-fluorophenyl)-4-[oxo(1-piperidinyl)acetyl]piperazine

Cat. No. B4755821
M. Wt: 319.37 g/mol
InChI Key: NEMLEGMDONRACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-[oxo(1-piperidinyl)acetyl]piperazine, also known as 4'-F-PVP, is a synthetic cathinone that belongs to the class of piperazine derivatives. It was first synthesized in 2014 and has gained popularity as a research chemical due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4'-F-PVP involves its binding to the dopamine transporter, resulting in the inhibition of dopamine reuptake. This leads to an increase in dopamine levels in the brain, which can have various effects depending on the specific brain regions involved.
Biochemical and Physiological Effects:
Studies have shown that 4'-F-PVP can have various biochemical and physiological effects, including increased locomotor activity, hyperthermia, and changes in dopamine and serotonin levels in the brain. It has also been shown to have reinforcing effects in animal models, suggesting its potential for abuse.

Advantages and Limitations for Lab Experiments

One advantage of using 4'-F-PVP in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, its potential for abuse and lack of information on its long-term effects make it important to use caution when handling and studying this compound.

Future Directions

Future research on 4'-F-PVP could focus on its potential therapeutic applications, particularly in the treatment of dopamine-related disorders such as Parkinson's disease and addiction. Additionally, further studies could investigate its long-term effects and potential risks associated with its use.

Scientific Research Applications

4'-F-PVP has shown potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that it has a high affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes.

properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-piperidin-1-ylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2/c18-14-4-6-15(7-5-14)19-10-12-21(13-11-19)17(23)16(22)20-8-2-1-3-9-20/h4-7H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMLEGMDONRACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-4-[oxo(1-piperidinyl)acetyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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